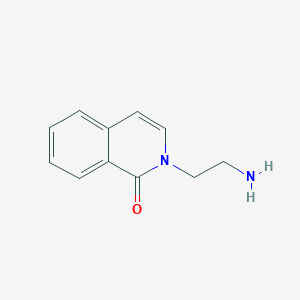

2-(2-aminoethyl)isoquinolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(2-aminoethyl)isoquinolin-1-one |

InChI |

InChI=1S/C11H12N2O/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14/h1-5,7H,6,8,12H2 |

InChI Key |

PBSACOJTEWIIBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 2 Aminoethyl Isoquinolin 1 One Analogs

Systematic Elucidation of Structural Modulations and Bioactivity

The systematic exploration of the 2-(2-aminoethyl)isoquinolin-1-one scaffold has revealed that even minor structural alterations can lead to significant changes in biological activity. This process involves the methodical synthesis and biological evaluation of a series of analogs where specific parts of the molecule, such as the aminoethyl side chain, the isoquinolinone ring, and the lactam nitrogen, are modified. The goal is to build a comprehensive understanding of the SAR, which can then guide the rational design of more effective therapeutic agents. This approach has been instrumental in the development of potent inhibitors for various enzymes, including PARP.

Impact of Substituents on Isoquinolinone Ring System

The isoquinolin-1-one ring system is a key component of the pharmacophore of many bioactive compounds. Modifications to this ring system, including the introduction of various substituents, can have a profound impact on the compound's interaction with its biological target.

The 2-(2-aminoethyl) side chain of the parent molecule plays a critical role in its biological activity, often by interacting with specific residues in the target protein. Modifications to this side chain have been a key strategy in optimizing the properties of these analogs. For instance, constraining a linear propylene (B89431) linker, which is structurally related to the aminoethyl side chain, into a cyclopentene (B43876) ring has been shown to improve pharmacokinetic parameters while maintaining potent PARP1 inhibition. nih.gov This suggests that reducing the conformational flexibility of the side chain can be a beneficial strategy.

Table 1: Influence of Aminoethyl Side Chain Modifications on Bioactivity

| Modification | Rationale | Observed Effect on Bioactivity/Properties |

| Constraining into a cyclic structure (e.g., cyclopentene) | Reduce conformational flexibility, improve metabolic stability | Improved pharmacokinetic (PK) parameters while maintaining potency. nih.gov |

| Variation of chain length | Optimize interaction with the binding pocket | Can significantly impact potency. |

| Introduction of basic amine functionalities | Enhance chemosensitization potential | Increased efficacy in potentiating the effects of DNA-damaging agents. |

The introduction of substituents onto the aromatic part of the isoquinolinone ring system is a common strategy to modulate potency and selectivity. Halogen atoms, such as fluorine and bromine, can alter the electronic properties of the ring and form specific interactions with the target protein. However, in some instances, the introduction of fluoro, bromo, or nitro groups onto the isoquinolinone ring has led to a significant loss of activity against certain targets like TNF-alpha. nih.gov In the context of 3-arylisoquinolinones, meta-substitution on the aryl ring with fluorine or methoxy (B1213986) groups has been shown to dramatically enhance antiproliferative activity compared to para-substituted analogs. researchgate.net

The incorporation of heteroaromatic rings, such as pyrimidine (B1678525), is another important modification. While direct SAR data for pyrimidine-substituted this compound is limited, pyrimidine derivatives themselves are known to possess significant anticancer activity, with some inducing apoptosis. nih.gov The hybridization of a pyrimidine moiety with other scaffolds has been a successful strategy in developing potent bioactive molecules. nih.gov

Table 2: Impact of Aromatic and Heteroaromatic Ring Substitutions on Bioactivity

| Substituent | Position | Observed Effect on Bioactivity |

| Fluoro, Bromo, Nitro | Isoquinoline (B145761) Ring | Significant loss of TNF-alpha inhibitory activity. nih.gov |

| Fluoro, Methoxy | meta-position of a 3-aryl ring | Dramatically enhanced antiproliferative activity. researchgate.net |

| Pyrimidine Motif | (General observation) | Can confer potent anticancer and apoptosis-inducing properties. nih.gov |

The nitrogen atom of the isoquinolinone lactam is another key point for structural modification. N-alkylation can be used to explore additional binding interactions within the target protein. A particularly effective optimization strategy has been the incorporation of the nitrogen substituent into a new, fused ring system. For example, creating a naphthyridinone scaffold from the isoquinolinone core has led to the development of novel and highly potent PARP1 inhibitors with favorable pharmacokinetic properties. nih.gov This modification can also help to avoid potential metabolic liabilities associated with an anilinic moiety. nih.gov Regioselective alkylation of the lactam nitrogen can be achieved using methods like the Mitsunobu reaction, allowing for the synthesis of a variety of N-substituted analogs. rsc.org

Table 3: Effect of Nitrogen Atom Substitutions on Bioactivity

| Modification | Rationale | Observed Effect on Bioactivity/Properties |

| Incorporation into a bicyclic system (e.g., naphthyridinone) | Enhance potency, improve PK, avoid metabolic issues | Led to novel and highly potent PARP1 inhibitors with good oral bioavailability. nih.gov |

| N-alkylation (e.g., with (hetero)benzyl groups) | Explore additional binding pockets | Can be achieved with high regioselectivity. rsc.org |

Pharmacophoric Feature Identification

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For isoquinolin-1-one-based PARP inhibitors, several key pharmacophoric features have been identified through computational modeling and experimental studies. researchgate.net These models are crucial for virtual screening and the rational design of new inhibitors.

A general pharmacophore model for PARP1 inhibitors based on the isoquinolin-1-one scaffold typically includes:

A hydrogen bond acceptor: The carbonyl oxygen of the lactam ring is a crucial hydrogen bond acceptor, interacting with key amino acid residues in the PARP active site.

A hydrogen bond donor: The lactam N-H group can act as a hydrogen bond donor.

An aromatic/hydrophobic region: The fused aromatic ring of the isoquinolinone core provides a large hydrophobic surface that engages in van der Waals and pi-stacking interactions with the enzyme.

A potential additional interaction site: The substituent at the 2-position, such as the aminoethyl group, can provide additional hydrogen bonding or ionic interactions.

Structure-based pharmacophore models have been developed that incorporate these features, often including a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature. researchgate.net

Optimization Strategies for Enhanced Biological Potency

The optimization of this compound analogs into clinical candidates requires a multi-pronged approach to enhance their biological potency, selectivity, and pharmacokinetic properties. Several key strategies have proven effective:

Conformational Constraint: As mentioned earlier, reducing the flexibility of side chains by incorporating them into cyclic structures can lead to improved pharmacokinetic profiles without compromising potency. nih.gov

Core Modification: The transformation of the isoquinolinone core into a more rigid, bicyclic system like a naphthyridinone has been a successful strategy for developing highly potent and orally bioavailable PARP inhibitors. nih.gov

Fragment-Based Design and Merging: Starting with small fragments that bind to the target, and then growing or merging them, is a powerful strategy. For isoquinoline derivatives, merging fragments that bind to different positions on the ring (e.g., positions 5 and 7) has led to very potent kinase inhibitors. rsc.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a molecule's properties. For example, replacing a metabolically liable group with a more stable bioisostere can enhance the drug's half-life.

Targeted Substituent Placement: The strategic placement of substituents on the aromatic ring can be used to fine-tune potency and selectivity. For instance, the observation that meta-substitution is significantly more effective than para-substitution in 3-arylisoquinolinones highlights the importance of precise substituent positioning to exploit specific sub-pockets in the target enzyme. researchgate.net

Through the iterative application of these optimization strategies, guided by a thorough understanding of the SAR, researchers can rationally design and develop this compound analogs with superior therapeutic potential.

Molecular Mechanisms of Action and Target Engagement

Identification of Molecular Targets and Pathways

Derivatives of 2-(2-aminoethyl)isoquinolin-1-one have been shown to interact with a variety of molecular targets, leading to the modulation of several key biological pathways. These interactions are primarily centered on enzyme inhibition and receptor modulation.

Enzyme Inhibition Mechanisms

The isoquinolin-1(2H)-one scaffold is a core component of various enzyme inhibitors, targeting a range of enzymes implicated in different disease pathologies.

PDE3/4 Inhibition: Dual inhibitors of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) are being investigated for their therapeutic potential in chronic obstructive pulmonary disease (COPD). nih.govatsjournals.org These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in inflammation and airway smooth muscle relaxation. nih.gov By inhibiting both PDE3 and PDE4, these compounds increase intracellular cAMP levels, leading to both bronchodilatory and anti-inflammatory effects. nih.govatsjournals.orgmdpi.com This dual inhibition can have additive or synergistic effects compared to inhibiting either enzyme alone. nih.govatsjournals.org Ensifentrine, a novel dual PDE3/4 inhibitor, has demonstrated significant improvements in lung function and a reduction in exacerbations in clinical trials for COPD. atsjournals.org PDE3 is predominantly found in airway smooth muscle, and its inhibition promotes relaxation. mdpi.com PDE4 is expressed in various inflammatory cells, and its inhibition suppresses their activity. nih.govnih.gov

Syk Kinase Inhibition: Spleen tyrosine kinase (Syk) is a key component of signal transduction pathways in various immune cells, including B cells, mast cells, and macrophages. nih.govnih.gov It plays a crucial role in mediating signals from immunoreceptors. nih.gov Inhibition of Syk is a promising strategy for treating autoimmune diseases and inflammatory conditions. nih.govnih.gov Syk inhibitors can block B-cell receptor signaling, Fc receptor signaling, and osteoclastogenesis. nih.gov For instance, the Syk inhibitor II, a pyrimidine-carboxamide compound, acts as a cell-permeable, reversible, and ATP-competitive inhibitor of Syk with an IC50 of 41 nM. caymanchem.com

Jak Kinase Inhibition: The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling through the JAK-STAT pathway, which regulates cell growth, survival, and immune responses. frontiersin.orgwikipedia.org Dysregulation of the JAK/STAT pathway is associated with various diseases, including cancers and autoimmune disorders. frontiersin.org JAK inhibitors work by blocking the ATP-binding site of these enzymes, thereby interfering with the signaling cascade. wikipedia.orgyoutube.com For example, some isoquinoline (B145761) derivatives have shown potent pan-JAK inhibitory activity by forming hydrogen bonds with key residues in the hinge region of JAK2. nih.gov The development of selective JAK inhibitors is an active area of research to minimize off-target effects. frontiersin.orgnih.gov

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govmdpi.com These hormones are crucial for glucose homeostasis. nih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.govmdpi.com This mechanism makes DPP-4 inhibitors a valuable therapeutic option for type 2 diabetes. mdpi.comclinicaltrials.gov Some isoquinoline derivatives have been explored as potential DPP-4 inhibitors. nih.gov For instance, isoquercitrin (B50326) has been identified as a competitive inhibitor of DPP-IV. rsc.org

α-Amylase Inhibition: α-Amylase is a key enzyme in the digestion of carbohydrates. mdpi.com Inhibiting this enzyme can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing post-meal blood glucose spikes. nih.gov This makes α-amylase inhibitors a potential therapeutic approach for managing type 2 diabetes. mdpi.comnih.gov Various natural and synthetic compounds, including some flavonoids and quinoline (B57606) derivatives, have been shown to inhibit α-amylase. mdpi.comresearchgate.net The inhibitory mechanism often involves binding to the active site of the enzyme. nih.gov

| Enzyme Target | Inhibition Mechanism | Therapeutic Relevance |

| PDE3/4 | Dual inhibition increases cAMP levels, leading to bronchodilation and anti-inflammatory effects. nih.govatsjournals.orgmdpi.com | Chronic Obstructive Pulmonary Disease (COPD) nih.govatsjournals.org |

| Syk Kinase | ATP-competitive inhibition blocks immunoreceptor signaling in immune cells. nih.govcaymanchem.com | Autoimmune diseases, Inflammation nih.govnih.gov |

| Jak Kinase | Blocks the ATP-binding site, interfering with cytokine signaling pathways. wikipedia.orgyoutube.com | Cancer, Autoimmune disorders frontiersin.orgnih.gov |

| DPP-4 | Competitive inhibition increases incretin hormone levels, improving glucose homeostasis. nih.govmdpi.comrsc.org | Type 2 Diabetes mdpi.comclinicaltrials.gov |

| α-Amylase | Inhibition slows carbohydrate digestion, reducing postprandial hyperglycemia. mdpi.comnih.gov | Type 2 Diabetes mdpi.comnih.gov |

Receptor Modulation

5-HT2C Receptor Antagonism/Agonism: The serotonin (B10506) 2C (5-HT2C) receptor is widely distributed in the brain and is implicated in the regulation of mood, anxiety, and appetite. nih.gov Modulation of this receptor by either antagonists or agonists can have significant therapeutic effects. nih.gov 5-HT2C receptor antagonists have shown anxiolytic and antidepressant-like effects in preclinical studies. nih.gov Conversely, 5-HT2C receptor agonists have demonstrated potential in treating obsessive-compulsive disorder and depression. nih.gov The interaction between 5-HT2A and 5-HT2C receptors is also being explored for its role in conditions like cocaine addiction. researchgate.net The isoquinolin-1(2H)-one structure is a known pharmacophore for 5-HT3 antagonists. mdpi.com

| Receptor Target | Modulation Effect | Therapeutic Implications |

| 5-HT2C Receptor | Antagonism can lead to anxiolytic and antidepressant effects. nih.gov Agonism may be beneficial for obsessive-compulsive disorder and depression. nih.gov | Anxiety, Depression, Obsessive-Compulsive Disorder nih.govnih.gov |

| 5-HT2A/2C Heteroreceptor | Combined antagonism of 5-HT2A and agonism of 5-HT2C receptors may inhibit cocaine-seeking behaviors. researchgate.net | Cocaine Addiction researchgate.net |

| 5-HT3 Receptor | The isoquinolin-1(2H)-one moiety serves as a pharmacophore for antagonists. mdpi.com | Not explicitly detailed in the provided context. |

Protein-Ligand Interaction Analysis

The binding of isoquinoline derivatives to their protein targets has been investigated through various analytical techniques. For instance, the inhibition of CaMK I by the isoquinolinesulfonamide (B3044496) derivative CKA-1306 was found to be competitive with respect to Mg2+/ATP, the peptide substrate, and Ca2+/calmodulin, suggesting a direct interaction with the enzyme's active site. nih.gov Similarly, molecular docking studies of angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines have been used to understand their binding modes within the active site of DPP-IV. nih.gov These studies are crucial for optimizing the structure of these compounds to enhance their potency and selectivity.

DNA Intercalation as a Mechanism

Certain derivatives of the broader isoquinoline family have been shown to exert their effects through DNA intercalation. This mechanism involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells. For example, indeno[1,2-c]isoquinolin-5,11-dione-amino acid conjugates have been synthesized and their DNA binding properties evaluated. nih.gov Similarly, (1-pyrenylmethyl)amino alcohols have been identified as a class of antitumor DNA intercalators. nih.gov The presence of basic amine groups in the side chain of these molecules can enhance DNA binding through electrostatic interactions. nih.gov

Downstream Signaling Pathway Perturbations

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream signaling events.

Inhibition of PDE3/4 leads to an increase in cAMP, which in turn activates protein kinase A (PKA). This results in the relaxation of airway smooth muscle and the suppression of inflammatory cell activity. nih.govmdpi.com

Syk kinase inhibition blocks the signaling pathways downstream of immunoreceptors, such as the B-cell receptor and Fc receptors. nih.govnih.gov This can prevent the activation of immune cells and the release of inflammatory mediators.

JAK inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transcriptional regulation of numerous genes involved in inflammation and immunity. wikipedia.orgyoutube.comnih.gov This leads to a reduction in the production of pro-inflammatory cytokines. youtube.com

DPP-4 inhibition enhances the signaling of incretin hormones, leading to increased insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately lowering blood glucose levels. nih.govmdpi.com

5-HT2C receptor modulation can affect various downstream pathways. For example, 5-HT2C receptor antagonists can alter gamma band activity in the electroencephalogram (EEG), a potential biomarker for depression. nih.gov Chronic administration of 5-HT2A antagonists can also lead to the downregulation of receptor protein levels. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. temple.edu This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For 2-(2-aminoethyl)isoquinolin-1-one, LBDD methodologies focus on analyzing its structure and the structures of other known active molecules to derive a pharmacophore model.

A pharmacophore represents the essential spatial arrangement of molecular features necessary for biological activity. nih.gov For the this compound scaffold, these features would typically include:

Hydrogen Bond Donors: The primary amine of the aminoethyl side chain.

Hydrogen Bond Acceptors: The carbonyl oxygen of the isoquinolinone ring. researchgate.net

Aromatic Rings: The fused benzene (B151609) and pyridine (B92270) rings of the isoquinoline (B145761) core, which can engage in π-π stacking interactions. researchgate.net

Hydrophobic Features: The bicyclic ring system itself provides a significant hydrophobic surface. researchgate.net

By identifying the common features among a series of active isoquinoline analogs, a pharmacophore model can be constructed. This model then serves as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophoric requirements, potentially possessing similar or enhanced biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed, correlating physicochemical properties of a series of isoquinolinone derivatives with their biological activities to build predictive models. nih.gov

Structure-Based Drug Design Methodologies

When the 3D structure of a biological target is available, structure-based drug design (SBDD) offers a powerful, rational approach to drug discovery. nih.govdrugdiscoverychemistry.com This involves using the target's structural information to design ligands with high affinity and selectivity.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a primary tool in SBDD used to predict the preferred orientation of a ligand when bound to a protein target and to estimate the strength of the interaction. frontiersin.org In this process, the this compound molecule would be computationally placed into the binding site of a target protein. Scoring functions are then used to calculate a value, typically in kcal/mol, that estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov

Docking studies allow for the rapid screening of compounds against a target, prioritizing them for further investigation. For instance, docking of various quinoline (B57606) and isoquinoline derivatives into the active sites of protein kinases, a common target for this scaffold, helps identify key interactions and predict inhibitory potential. nih.govnih.gov

Table 1: Example of Molecular Docking Results for Quinoline/Isoquinoline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | TRP-12, PHE-15, LYS-16, GLU-32 nih.gov |

| Pyrazolo[1,5-a]pyrimidine analogs | Estrogen Receptor α (ERα) | Up to -175.9 | Thr347 researchgate.net |

| Amino-oxy-diarylquinolines | HIV-1 Reverse Transcriptase | Not specified | Lys101, His235, Tyr318 nih.gov |

| Dolichin A (isoflavonoid) | Lactoferrin | -7.78 | Not specified aimspress.com |

This table presents data for similar heterocyclic compounds to illustrate typical results from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding pose, analyze conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energy. aimspress.comnih.gov

A typical MD simulation involves placing the docked protein-ligand complex in a simulated aqueous environment and running the simulation for a duration of nanoseconds to microseconds. arxiv.org Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): To assess if the simulation has reached equilibrium and to measure the stability of the ligand's position in the binding site. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.govmdpi.com

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time, confirming the stability of key interactions. nih.gov

These simulations provide critical insights into how this compound would behave within a biological target, confirming the stability of interactions predicted by docking. mdpi.com

Binding Site Characterization and Hotspot Identification

A detailed analysis of docking poses and MD simulation trajectories allows for the precise characterization of the binding site. This involves identifying "hotspots"—specific amino acid residues that contribute most significantly to the binding energy. nih.gov For the isoquinolinone scaffold, these interactions often include:

Hydrogen Bonding: The carbonyl group of the isoquinolinone ring and the amino group on the ethyl side chain of this compound are prime candidates for forming hydrogen bonds with residues like serine, threonine, or lysine. nih.gov

Hydrophobic Interactions: The aromatic rings of the isoquinoline core can fit into hydrophobic pockets lined with nonpolar residues such as valine, leucine, and isoleucine. nih.gov

π-π Stacking: The aromatic system can stack with the side chains of aromatic amino acids like tyrosine, phenylalanine, or tryptophan. nih.gov

Identifying these key interactions is crucial for optimizing the ligand. For example, modifying the scaffold to enhance an interaction with a specific hotspot can lead to a significant increase in binding affinity and selectivity. nih.gov

In Silico Prediction of Biological Activities (e.g., PASS Prediction)

Computational tools can predict the likely biological activities of a compound based solely on its chemical structure. One such tool is PASS (Prediction of Activity Spectra for Substances). PASS compares the structure of a query compound, such as this compound, against a massive database of known biologically active substances. way2drug.com

The output is a list of potential biological activities, each with a probability score for being active (Pa) and inactive (Pi). way2drug.com

Pa > 0.7: High probability of exhibiting the activity experimentally. The compound is likely similar to known, well-established active agents. way2drug.com

Preclinical Efficacy Evaluation in Relevant Research Models

In Vitro Efficacy Assessment

Cell-Based Assays for Target Engagement and Functional Response

Target engagement assays are crucial in drug discovery to confirm that a compound interacts with its intended molecular target within a cellular environment. nih.gov These assays provide evidence of target binding and can quantify the extent of this interaction, which is a prerequisite for the compound's pharmacological effect. nih.gov Measuring target engagement helps to bridge the gap between biochemical activity and cellular function, ensuring that the observed cellular effects are due to the intended mechanism of action.

Common methods for assessing target engagement include:

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated, and the amount of soluble (un-denatured) target protein is quantified, often by western blot or mass spectrometry.

NanoBRET™ Target Engagement Assay: This method uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in living cells. The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds the same target. An unlabeled compound will compete with the tracer, leading to a measurable decrease in the BRET signal.

These assays are vital for optimizing compounds for better cell permeability and target affinity and for validating the mechanism of action early in the drug discovery process. nih.gov For isoquinoline (B145761) derivatives, such assays would be employed to confirm interaction with specific targets, such as kinases or other enzymes implicated in a disease pathway.

Enzyme Activity Inhibition Assays

Enzyme inhibition assays are fundamental for characterizing the potency and mechanism of action of compounds that target enzymes. These assays measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor. Inhibition can be reversible (competitive, non-competitive) or irreversible. teachmephysiology.comlibretexts.org The potency of an inhibitor is typically expressed as the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or the Ki value (the inhibition constant).

Several isoquinoline-1-one and related derivatives have been evaluated for their enzyme inhibitory potential. For instance, certain 6-substituted isoquinolin-1-amine derivatives were identified as inhibitors of Rho-associated kinase (ROCK-I), a target for cardiovascular diseases. nih.govnih.gov Other isoquinoline-tethered quinazoline derivatives have shown potent inhibitory activity against the HER2 kinase, a key target in breast cancer. nih.gov Furthermore, novel isoindolinone derivatives have demonstrated significant inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes. nih.gov

| Compound Class | Target Enzyme | Potency (IC50 / Ki) | Reference |

| Isoindolinone Derivative 2c | Carbonic Anhydrase I | Ki: 11.48 ± 4.18 nM | nih.gov |

| Isoindolinone Derivative 2f | Carbonic Anhydrase I | Ki: 16.09 ± 4.14 nM | nih.gov |

| Isoindolinone Derivative 2c | Carbonic Anhydrase II | Ki: 9.32 ± 2.35 nM | nih.gov |

| Isoindolinone Derivative 2f | Carbonic Anhydrase II | Ki: 14.87 ± 3.25 nM | nih.gov |

| Isoquinoline-tethered Triazole Derivative 14a | HER2 Kinase | IC50: 103 nM (in SK-BR3 cells) | nih.gov |

| 2-oxoquinoline-1-acetic acid derivatives | Aldose Reductase | IC50: 0.45-6.0 µM | nih.gov |

Cell Viability and Proliferation Studies (e.g., Cancer Cell Lines)

Cell viability and proliferation assays are standard in vitro methods to assess the cytotoxic or cytostatic effects of a compound on various cell lines, particularly cancer cells. mdpi.com These assays measure parameters like metabolic activity, cell membrane integrity, or DNA synthesis to determine the concentration at which a compound inhibits cell growth or induces cell death. Common assays include the MTT and CCK-8 assays, which measure metabolic activity, and colony formation assays, which assess long-term proliferative capacity. nih.gov

Numerous studies have demonstrated the anti-proliferative effects of isoquinolin-1-one derivatives against a panel of human cancer cell lines. For example, a novel 3-acyl isoquinolin-1(2H)-one (compound 4f) showed potent activity against breast cancer cell lines by inducing cell cycle arrest and apoptosis. nih.gov Similarly, a series of 2-amino-benzo[de]isoquinoline-1,3-diones displayed significant cytotoxic effects against colon, hepatocellular, and breast cancer cell lines. nih.gov Other isoquinoline derivatives have been shown to inhibit the proliferation of ovarian cancer cells. dovepress.comnih.gov

| Compound Class / Name | Cell Line | Cancer Type | Potency (IC50) | Reference |

| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | MCF-7 | Breast | 2.39 ± 0.63 µM | nih.gov |

| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | MDA-MB-231 | Breast | 5.65 ± 0.57 µM | nih.gov |

| 2-Aminobenzo[de]isoquinoline-1,3-dione (Compound 14) | HCT-116 | Colon | 1.3 µg/mL | nih.gov |

| 2-Aminobenzo[de]isoquinoline-1,3-dione (Compound 15) | Hep-G2 | Liver | 1.3 µg/mL | nih.gov |

| 2-Aminobenzo[de]isoquinoline-1,3-dione (Compound 16) | MCF-7 | Breast | 1.5 µg/mL | nih.gov |

| Isoquinoline Derivative B01002 | SKOV3 | Ovarian | 7.65 µg/mL | dovepress.comnih.gov |

| Isoquinoline Derivative C26001 | SKOV3 | Ovarian | 11.68 µg/mL | dovepress.comnih.gov |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel | Various | lg GI50 = -5.18 (average) | univ.kiev.ua |

| Sanguinarine (Isoquinoline Alkaloid) | Various | Melanoma, Squamous Cell Carcinoma | 0.11–0.54 µg/mL | nih.gov |

| Chelerythrine (Isoquinoline Alkaloid) | Various | Melanoma, Squamous Cell Carcinoma | 0.14–0.46 µg/mL | nih.gov |

Inflammation Marker Modulation in Cell Culture Models

To evaluate anti-inflammatory potential, compounds are tested in cell culture models where an inflammatory response is induced, typically using lipopolysaccharide (LPS). The ability of the compound to modulate key inflammatory markers is then measured. This includes assessing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net Additionally, the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the activity of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, are often evaluated. nih.govnih.gov

Studies on isoquinoline derivatives have revealed significant anti-inflammatory properties. A novel derivative, CYY054c, was shown to inhibit LPS-induced NF-κB expression in macrophages, which led to a reduction in the release of TNF-α, IL-1β, and IL-6, as well as decreased expression of iNOS and COX-2. nih.govresearchgate.net Another study on isoquinoline-1-carboxamide derivatives found that they suppressed the production of pro-inflammatory mediators in LPS-treated microglial cells by inhibiting the MAPKs/NF-κB pathway. nih.gov Furthermore, the PARP inhibitor thieno[2,3-c]isoquinolin-5-one was found to decrease the expression of monocyte chemoattractant protein-1 (MCP-1) and intercellular cell adhesion molecule-1 (ICAM-1). nih.gov

In Vivo Efficacy Studies in Animal Models

Selection Criteria for Efficacy Animal Models (e.g., Disease Pathophysiology Mimicry)

The selection of an appropriate animal model is a critical step for in vivo efficacy studies, as it aims to provide data that can be reliably translated to human clinical trials. biobostonconsulting.com The primary criterion for model selection is its ability to mimic the pathophysiology of the human disease being studied. nih.gov This involves considering the physiological and etiological similarities between the animal model and the human condition. nih.govresearchgate.net

Key selection criteria include:

Pathophysiological Relevance: The model should replicate key aspects of the human disease, such as tumor growth characteristics in oncology, specific inflammatory pathways, or metabolic dysfunctions. nih.gov For cancer research, this often involves using xenograft models, where human cancer cells are implanted into immunodeficient mice, or syngeneic models, which use tumor cells from the same genetic background as the mouse. nih.gov

Predictive Validity: The model should have previously demonstrated that it can predict the efficacy of known therapeutic agents.

Practical Considerations: Factors such as the animal species and strain, age, sex, availability, lifespan, and cost are also important. nih.govprisysbiotech.com The choice of species (e.g., mouse, rat) depends on the specific research question and the biological systems being investigated. biobostonconsulting.com

Ethical Considerations: The principles of the 3Rs (Replacement, Reduction, and Refinement) must be applied to minimize the number of animals used and to refine procedures to reduce pain and distress. researchgate.netprisysbiotech.com All studies must receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. prisysbiotech.com

For evaluating isoquinoline derivatives in oncology, a xenograft mouse model using SKOV3 ovarian cancer cells has been employed to test in vivo efficacy and safety. dovepress.comnih.gov In inflammation research, endotoxemia models, where rats are injected with LPS, have been used to assess the ability of isoquinoline compounds to improve outcomes. nih.gov

Animal Model Systems for Specific Disease Indications (e.g., Oncology, Inflammation, Metabolic Disorders)

There is no specific information available in the scientific literature detailing the use of 2-(2-aminoethyl)isoquinolin-1-one in established animal models for oncology, inflammation, or metabolic disorders.

Oncology: Preclinical cancer research often employs a variety of animal models to assess the efficacy of new chemical entities. These can range from carcinogen-induced tumor models to more complex genetically engineered mouse models and patient-derived xenografts, which aim to mimic the heterogeneity of human cancers. plos.orgdoi.org Common models include those for lung, colon, mammary, and skin cancers, where tumor incidence, multiplicity, and latency are key measures of a compound's potential. researchgate.net However, no studies have been published that document the evaluation of this compound in any of these established oncological models.

Inflammation: The evaluation of anti-inflammatory agents utilizes various in vivo models that replicate different aspects of the inflammatory response, which can be acute, subacute, or chronic. google.com These models often involve inducing inflammation through the use of agents like carrageenan, dextran, or croton oil. google.com Despite the availability of these well-characterized models for assessing anti-inflammatory potential, there is no published data on the effects of this compound in such systems.

Metabolic Disorders: Preclinical research in metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD) relies on a range of animal models. mdpi.com These can be genetically prone models, such as Zucker rats or db/db mice, or diet-induced models that mimic human lifestyle-related metabolic diseases. nih.govnih.gov Key parameters evaluated in these models include blood glucose levels, insulin (B600854) resistance, and liver histology. nih.gov A thorough search of existing literature did not yield any studies that have investigated the efficacy of this compound in these or any other models of metabolic disease.

Methodologies for Assessing Pharmacological Effects in Animal Models

While general methodologies for assessing the pharmacological effects of compounds in animal models are well-established, there is no specific information available regarding the application of these methods to this compound.

The assessment of a compound's activity in animal models involves a range of techniques tailored to the specific disease. For instance, in oncology models, efficacy is often determined by measuring tumor volume and growth inhibition. In inflammatory models, measurements can include paw edema, erythema scoring, and quantification of inflammatory mediators. google.com For metabolic disorders, assessments frequently involve glucose tolerance tests, insulin sensitivity assays, and analysis of plasma lipids. nih.gov Without any published preclinical studies on this compound, there is no data to present on the specific methodologies used or the pharmacological effects observed.

Translational Relevance of Preclinical Efficacy Data

The translational relevance of preclinical data is a critical aspect of drug development, aiming to bridge the gap between laboratory findings and clinical outcomes. This involves careful selection of animal models that accurately recapitulate human disease pathology and physiology. The predictive value of preclinical studies is a subject of ongoing research and refinement, with a focus on improving the transition from "bench-to-bedside."

However, in the absence of any preclinical efficacy data for this compound, a discussion of its translational relevance is purely speculative. The journey of a compound from preclinical evaluation to potential clinical application is lengthy and requires robust in vivo data to justify further development. Without this foundational evidence, it is not possible to assess the potential for translating any findings related to this compound to human disease.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Analysis and Purity Determination

Chromatographic methods are essential for separating 2-(2-aminoethyl)isoquinolin-1-one from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a reliable HPLC method for the analysis of this compound involves the systematic optimization of several parameters to achieve adequate separation and quantification. A typical HPLC method would be developed using a reversed-phase column, such as a C18 column, which is effective for separating moderately polar organic compounds.

The mobile phase composition is a critical factor. A gradient elution is often preferred to ensure the efficient elution of the target compound while also separating it from any impurities. This typically involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The gradient would be programmed to increase the proportion of the organic solvent over time.

Method validation is a crucial step to ensure the reliability of the analytical data. This process involves assessing the method's linearity, accuracy, precision, specificity, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC can provide a more detailed purity profile in a fraction of the time required for an HPLC run. The fundamental principles of method development are similar to HPLC, involving the selection of an appropriate column and optimization of the mobile phase. The increased efficiency of UPLC often allows for the use of simpler isocratic methods in some applications, though gradient elution remains a powerful tool for complex samples.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of this compound.

In a typical ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the protons provide detailed information about their chemical environment and connectivity. For instance, the aromatic protons on the isoquinolinone ring would appear in the downfield region (typically 7-8.5 ppm), while the protons of the ethylamino side chain would be found in the more upfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the isoquinolinone ring would be expected to appear at a significantly downfield chemical shift (around 160-170 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoquinolinone-C1 | - | ~162.5 |

| Isoquinolinone-C3 | ~6.5 (d) | ~106.0 |

| Isoquinolinone-C4 | ~7.2 (d) | ~133.0 |

| Isoquinolinone-C4a | - | ~127.5 |

| Isoquinolinone-C5 | ~7.6 (t) | ~128.0 |

| Isoquinolinone-C6 | ~7.4 (d) | ~126.5 |

| Isoquinolinone-C7 | ~7.8 (t) | ~132.0 |

| Isoquinolinone-C8 | ~8.2 (d) | ~120.0 |

| Isoquinolinone-C8a | - | ~138.0 |

| N-CH₂ (alpha) | ~4.2 (t) | ~42.0 |

| N-CH₂ (beta) | ~3.1 (t) | ~39.5 |

| NH₂ | ~1.8 (s, broad) | - |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule.

In a typical mass spectrum, the molecular ion peak (M+) would be observed, corresponding to the intact molecule. The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, common fragmentation pathways would likely involve the cleavage of the ethylamino side chain.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 188.22 | [M+H]⁺ (Protonated Molecular Ion) |

| 145.05 | Loss of the aminoethyl group (-CH₂CH₂NH₂) |

| 117.06 | Further fragmentation of the isoquinolinone core |

UV-Visible Spectroscopy for Quantitative Analysis and Purity

UV-Visible spectroscopy is a straightforward and effective technique for the quantitative analysis of this compound and for assessing its purity, particularly with respect to chromophoric impurities. The isoquinolinone core of the molecule contains a conjugated system of double bonds, which gives rise to characteristic absorption bands in the UV region.

A solution of the compound is analyzed in a UV-Vis spectrophotometer, and the absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. This relationship can be used to construct a calibration curve for quantitative analysis. The presence of impurities may be indicated by shoulders on the main absorption peak or by the appearance of additional peaks.

Advanced Analytical Quality by Design (AQbD) Approaches

The Analytical Quality by Design (AQbD) framework represents a systematic and science-based approach to developing robust and reliable analytical methods. This proactive methodology aims to build quality into the analytical procedure from the outset, rather than relying on testing to ensure quality. The core principle of AQbD is to thoroughly understand the method variables and their impact on the method's performance, leading to a well-controlled and consistently effective analytical method throughout its lifecycle. For a compound like this compound, implementing AQbD would involve defining the analytical goals, conducting risk assessments to identify potential failure points, and performing systematic experiments to understand the relationships between method parameters and the quality of the analytical results.

The general workflow for an AQbD approach typically includes:

Identifying Critical Quality Attributes (CQAs):

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-aminoethyl)isoquinolin-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step synthesis involving reductive amination or nucleophilic substitution is often employed for introducing the aminoethyl group. Optimization parameters include temperature control (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF), and catalytic systems (e.g., Pd/C for hydrogenation). Reaction progress should be monitored via HPLC or TLC, and purity assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Efficiency improvements may involve microwave-assisted synthesis or flow chemistry to reduce side products .

Q. How can structural integrity and purity of this compound be validated experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm proton and carbon environments, ensuring resonance peaks align with predicted chemical shifts. IR spectroscopy verifies functional groups (e.g., C=O at ~1650–1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. For example, monoclinic systems (space group C2/c) with hydrogen-bonding networks (N–H···O) confirm intermolecular interactions .

- Chromatography : High-resolution LC-MS quantifies purity (>95%) and detects impurities .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Data Validation : Cross-check computational models (e.g., molecular docking) with experimental assays (e.g., kinase inhibition IC) using standardized protocols. Replicate assays in triplicate to minimize variability .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance between predicted vs. observed activities. Use Bland-Altman plots to identify systematic biases .

- Parameter Adjustment : Refine force fields in docking simulations (e.g., AMBER or CHARMM) to better match crystallographic data .

Q. How does the aminoethyl substituent influence intermolecular interactions in solid-state structures of this compound?

- Methodological Answer : The aminoethyl group participates in hydrogen bonding (N–H···O) and C–H···π interactions, stabilizing crystal lattices. SCXRD reveals bond lengths (e.g., N–H = 1.35–1.40 Å) and angles (e.g., C–H···π = 120–125°), which can be compared to non-functionalized analogs (e.g., 2-methyl derivatives) to quantify substituent effects . Computational tools like Mercury (CCDC) visualize these interactions .

Q. What in vitro models are suitable for evaluating the kinase inhibitory potential of this compound?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) and negative controls (DMSO-only wells) .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-lite assays. EC values should be normalized to vehicle-treated groups .

- Validation : Confirm target engagement using Western blotting for phosphorylated kinase substrates (e.g., p-ERK for MAPK pathway inhibition) .

Q. How should stability studies be designed to assess this compound under varying physicochemical conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to stressors (acid/base hydrolysis, oxidative [HO], thermal [40–80°C], and photolytic [UV]). Monitor degradation via UPLC-PDA at intervals (0, 7, 14 days) .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Activation energy () derived from Arrhenius plots predicts shelf-life .

- Stabilizers : Test excipients (e.g., cyclodextrins) in formulation studies to enhance aqueous solubility and reduce hydrolysis .

Data Analysis & Reporting

Q. What statistical approaches are critical when analyzing bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report and confidence intervals for IC values .

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Ensure ≥3 biological replicates for robustness .

- Meta-Analysis : Compare results across studies using forest plots if contradictions arise (e.g., divergent IC values due to assay conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.